

# Technical Monograph: CAS 1160575-07-4

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## Compound of Interest

**Compound Name:** 2,6-Difluoro-4-iodobenzoic acid  
**CAS No.:** 1160575-07-4  
**Cat. No.:** B1422571

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## Strategic Application of 2,6-Difluoro-4-iodobenzoic Acid in Kinase Inhibitor Design

Document Control

- Subject: **2,6-Difluoro-4-iodobenzoic acid**
- CAS Registry Number: 1160575-07-4[1]
- Role: Advanced Pharmacophore Intermediate
- Primary Application: Synthesis of Type I/II Kinase Inhibitors (VEGF, MAPK, TRK)

## Executive Summary & Therapeutic Significance

In the landscape of modern drug discovery, **2,6-Difluoro-4-iodobenzoic acid** represents a high-value "bifunctional" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the carboxylic acid (C-1) allows for amide bond formation to generate the inhibitor hinge-binding region, while the aryl iodide (C-4) serves as a prime handle for

palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend into the solvent-exposed or hydrophobic back-pockets of kinase enzymes.

The specific substitution pattern—2,6-difluorination—is metabolically strategic. It blocks the oxidation-prone ortho positions, increases lipophilicity (

), and induces a twisted conformation in biaryl systems (atropisomerism potential), which can enhance selectivity for specific kinase isoforms (e.g., VEGFR, MEK). This intermediate is documented in patent literature for the synthesis of next-generation VEGF receptor inhibitors (e.g., Sanofi WO2012/159959).

## Chemical & Physical Characterization

Precise characterization is required to distinguish this isomer from its regioisomers (e.g., 2,4-difluoro-5-iodobenzoic acid), which possess vastly different reactivity profiles.



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## Synthesis & Manufacturing Pathways

The synthesis of CAS 1160575-07-4 must avoid iodine migration (scrambling). Two primary routes are validated: Oxidation of Toluene Derivatives (Industrial) and Directed Lithiation (Lab Scale).

### Route A: Oxidation of 2,6-Difluoro-4-iodotoluene (Scalable)

This route is preferred for kilogram-scale production due to safety and cost-efficiency.

- Starting Material: 2,6-Difluoro-4-iodotoluene.

- Reagent:

(excess) in Pyridine/Water or

with

.

- Mechanism: Radical oxidation of the benzylic carbon.
- Purification: Acid-base extraction removes non-acidic impurities.

## Route B: Directed Ortho-Lithiation (High Precision)

Used when the toluene precursor is unavailable.

- Starting Material: 1,3-Difluoro-5-iodobenzene.
- Reagent: LDA (Lithium Diisopropylamide) at  $-78^{\circ}\text{C}$ .
- Electrophile:  
  
(Dry Ice).
- Constraint: Lithiation occurs between the two fluorines (C-2 position relative to H, or C-4 relative to I), ensuring regioselectivity.



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Figure 1: Comparative synthetic pathways. Route A is preferred for process safety, avoiding cryogenic conditions.

## Mechanism of Action: The Pharmacophore Role

In the context of kinase inhibition (e.g., VEGFR, TRK), this molecule acts as a Core Scaffold.

- **Hinge Binding (via Amide):** The carboxylic acid is typically converted to an amide. The resulting carbonyl oxygen and amide nitrogen often form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
- **Gatekeeper Interaction (Fluorine Effect):** The ortho-fluorines provide steric bulk and electronic repulsion that can displace water molecules in the ATP-binding pocket, increasing entropic gain upon binding.
- **Hydrophobic Extension (Iodine Vector):** The iodine atom is replaced (via cross-coupling) with a heteroaryl tail that extends into the "back pocket" (DFG-out conformation) or solvent front, dictating selectivity.

## Experimental Protocol: Modular Drug Assembly

Objective: Synthesis of a prototype Kinase Inhibitor Core using CAS 1160575-07-4. Scope: Amide coupling followed by Suzuki Coupling.

### Step 1: Amide Coupling (The "Head" Attachment)

- **Reagents:** 1160575-07-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine Partner (e.g., 3-aminopyridine, 1.1 eq).
- **Solvent:** DMF (Anhydrous).
- **Protocol:**
  - Dissolve acid and DIPEA in DMF. Stir 5 min.
  - Add HATU. Stir 10 min (activation).
  - Add Amine Partner. Stir at RT for 4–16 h.

- QC Check: Monitor by LC-MS for disappearance of m/z 282 (M-H)-.
- Workup: Precipitate with water or extract with EtOAc/LiCl (to remove DMF).

## Step 2: Suzuki-Miyaura Coupling (The "Tail" Extension)

- Reagents: Amide Intermediate (from Step 1), Boronic Acid/Ester (1.2 eq),  
(5 mol%),  
(2M aq).
- Solvent: Dioxane/Water (4:1).
- Protocol:
  - Degas solvents with Argon (Critical: poisons Pd).
  - Mix reagents in a sealed vial.
  - Heat to 90°C for 2–6 h.
  - Purification: Silica gel chromatography.



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Figure 2: Modular assembly workflow for converting the acid intermediate into a functional kinase inhibitor.

## Quality Control & Safety (E-E-A-T)

Analytical Integrity:

- HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid). The iodine atom makes the molecule lipophilic; expect retention time > 6 min on a standard 10 min run.

- NMR Validation:

NMR is diagnostic. A singlet (or triplet if H-coupling resolves) around -110 ppm confirms the symmetric 2,6-difluoro pattern. If two distinct F signals appear, the material is the 2,4-difluoro isomer (impurity).

Safety Profile:

- Hazard: Irritant (Skin/Eye).
- Specific Risk: Carbon-Iodine bonds can be labile under high UV; store in amber vials.
- Disposal: Halogenated organic waste stream.

## References

- Sanofi. (2012).[2] Derivatives of 2-amino-3-(imidazol-2-yl)-pyridin-4-one and their use as VEGF kinase receptor inhibitors. WO2012/159959 A1.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
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## Sources

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